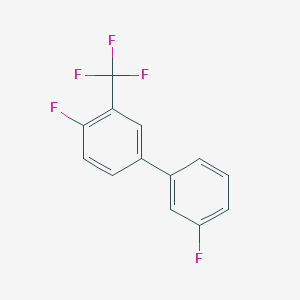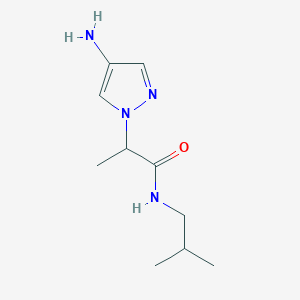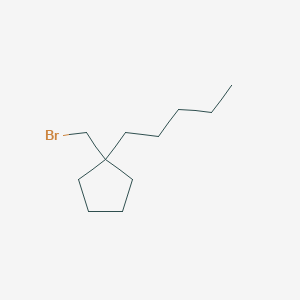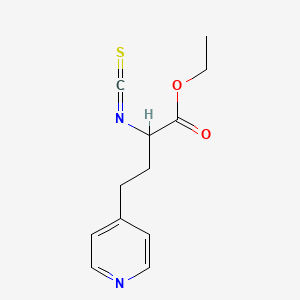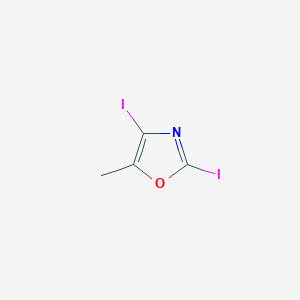
2,4-Diiodo-5-methyl-1,3-oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Diiodo-5-methyl-1,3-oxazole is a heterocyclic compound characterized by the presence of iodine atoms at the 2nd and 4th positions and a methyl group at the 5th position on the oxazole ring Oxazoles are a class of five-membered aromatic heterocycles containing one oxygen and one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diiodo-5-methyl-1,3-oxazole typically involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor®. The process can be carried out at room temperature in a stereospecific manner, with inversion of stereochemistry . The oxidative aromatization of oxazolines to oxazoles is achieved using reagents like manganese dioxide (MnO₂), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and bromotrichloromethane .
Industrial Production Methods: Industrial production methods for oxazoles, including this compound, often involve continuous flow processes. These methods offer advantages such as improved safety profiles, higher yields, and reduced need for additional purification steps .
化学反应分析
Types of Reactions: 2,4-Diiodo-5-methyl-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form open-chain products or other derivatives.
Reduction: Reduction reactions can lead to cleavage of the oxazole ring.
Substitution: The presence of iodine atoms makes it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Manganese dioxide (MnO₂), DBU, bromotrichloromethane.
Reduction: Various reducing agents can be used, depending on the desired product.
Substitution: Halogen sources such as diacetoxyiodo benzene (PIDA) and halotrimethylsilane.
Major Products: The major products formed from these reactions include various substituted oxazoles and open-chain derivatives .
科学研究应用
2,4-Diiodo-5-methyl-1,3-oxazole has several scientific research applications:
作用机制
The mechanism of action of 2,4-Diiodo-5-methyl-1,3-oxazole involves its interaction with molecular targets through its iodine and methyl groups. The electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack . This interaction can lead to various biological effects, depending on the specific target and pathway involved.
相似化合物的比较
2,4-Diiodo-1,3-oxazole: Similar structure but lacks the methyl group at the 5th position.
5-Methyl-1,3-oxazole: Similar structure but lacks the iodine atoms at the 2nd and 4th positions.
2-Iodo-5-methyl-1,3-oxazole: Contains only one iodine atom at the 2nd position.
Uniqueness: 2,4-Diiodo-5-methyl-1,3-oxazole is unique due to the presence of both iodine atoms and a methyl group, which confer distinct chemical reactivity and potential biological activities compared to its analogs .
属性
分子式 |
C4H3I2NO |
|---|---|
分子量 |
334.88 g/mol |
IUPAC 名称 |
2,4-diiodo-5-methyl-1,3-oxazole |
InChI |
InChI=1S/C4H3I2NO/c1-2-3(5)7-4(6)8-2/h1H3 |
InChI 键 |
SSZSYORYVWGZHK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=C(O1)I)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



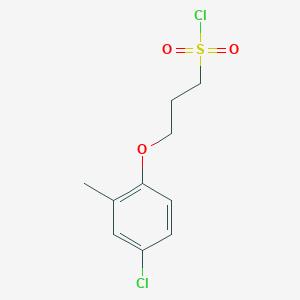
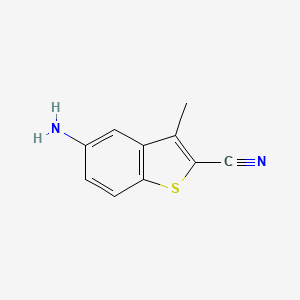
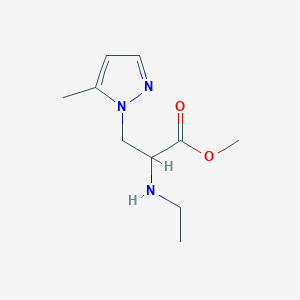
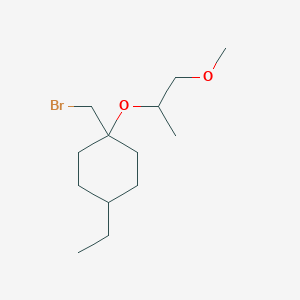
![6-Bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide](/img/structure/B13634785.png)
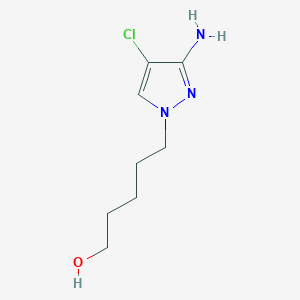
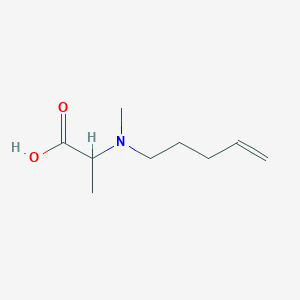
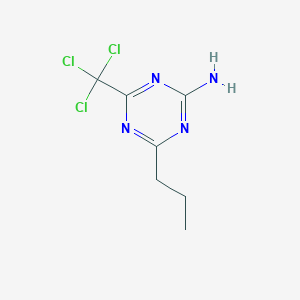
![7,7-Difluoro-3-azabicyclo[3.3.1]nonan-9-one hydrochloride](/img/structure/B13634820.png)
